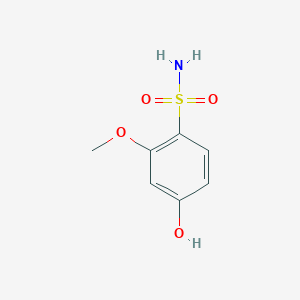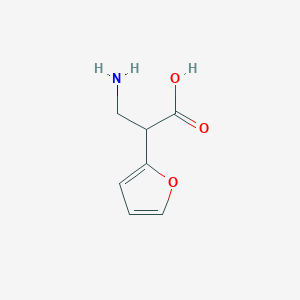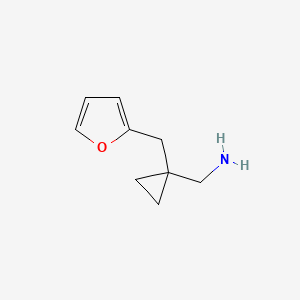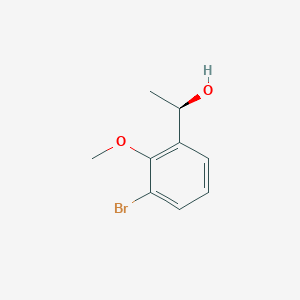
4-Hydroxy-2-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound’s structure consists of a benzene ring substituted with a hydroxy group at the 4-position, a methoxy group at the 2-position, and a sulfonamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methoxybenzenesulfonamide typically involves the sulfonation of 4-hydroxy-2-methoxybenzene. One common method includes the reaction of 4-hydroxy-2-methoxybenzene with chlorosulfonic acid under controlled temperature conditions . The reaction is carried out in an enamel reaction kettle with nitrogen protection to prevent oxidation. The temperature is maintained at 20-25°C using a water bath, and the reaction is allowed to proceed for 20-25 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automation can optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Hydroxy-2-methoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis . This inhibition disrupts the production of folic acid, leading to the death of bacterial cells. Additionally, the compound may interact with other enzymes and proteins, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzenesulfonamide: Lacks the hydroxy group at the 4-position.
4-Hydroxybenzenesulfonamide: Lacks the methoxy group at the 2-position.
2-Hydroxy-4-methoxybenzenesulfonamide: Similar structure but with different substitution pattern.
Uniqueness
4-Hydroxy-2-methoxybenzenesulfonamide is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H9NO4S |
|---|---|
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
4-hydroxy-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H9NO4S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
Clé InChI |
PXRQXONKNHBVQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)O)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1,1'-Bi(cyclopentane)]-1-carboxylic acid](/img/structure/B13595180.png)



![4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine](/img/structure/B13595191.png)





